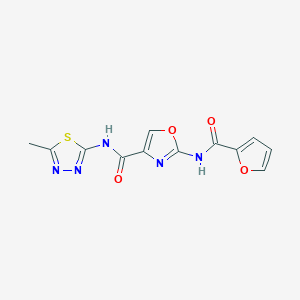
2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide is an organic compound belonging to the family of thiadiazole derivatives. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and other organic compounds. This compound has been extensively studied due to its various applications in the laboratory and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed that the compound acts as a proton acceptor, forming a stable complex with the protonated form of the substrate. This complex is then able to react with other molecules, forming new products.
Biochemical and Physiological Effects
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help protect against oxidative damage caused by free radicals. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been shown to possess anti-microbial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it ideal for use in various synthetic reactions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that the compound is toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the research and application of 2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide. One potential direction is the development of new synthetic methods for the preparation of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound. Finally, further research could be conducted to explore the potential applications of the compound in the synthesis of other organic compounds.
Méthodes De Synthèse
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide can be synthesized using a variety of methods. One of the commonly used methods is the reaction of 2-amino-3-chloro-5-methyl-1,3,4-thiadiazole with furan-2-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields the desired product in high yields.
Applications De Recherche Scientifique
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide has been widely studied for its potential applications in various scientific research fields. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of amino acids and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs, antiviral drugs, and anti-inflammatory drugs. Additionally, it has been used in the synthesis of various other organic compounds, such as dyes and pigments.
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZOPTVDHGAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488055.png)
![N-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6488056.png)
![5-[(2,4-dichlorophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488057.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488064.png)
![1-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6488075.png)
![5-[(2,4-dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488080.png)
![N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B6488088.png)
![methyl 3-[8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B6488093.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488097.png)
![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6488101.png)
![N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488114.png)

![5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488121.png)
![methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488143.png)